2,3,3-Trimethyl-3H-indol-6-amine
Description
2,3,3-Trimethyl-3H-indol-6-amine is a substituted indole derivative featuring a fused bicyclic aromatic structure with three methyl groups (two at position 3 and one at position 2) and an amine group at position 6. Indole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., monoamine oxidases, acetylcholinesterase) and receptor modulation .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,3-trimethylindol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)9-5-4-8(12)6-10(9)13-7/h4-6H,12H2,1-3H3 |
InChI Key |
ZUWZZZLOUZNWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-6-amine typically involves the reaction of 2,3,3-Trimethylindolenine with suitable amine sources under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-3H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated indole derivatives.
Scientific Research Applications
2,3,3-Trimethyl-3H-indol-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2,3,3-Trimethyl-3H-indol-6-amine* | C₁₁H₁₄N₂ | ~174.24 | 2-Me, 3,3-Me, 6-NH₂ | N/A | N/A |
| 2,3,3-Trimethyl-3H-indol-5-amine | C₁₁H₁₄N₂ | 174.24 | 2-Me, 3,3-Me, 5-NH₂ | N/A | N/A |
| 2,3,4-Trimethyl-1H-indol-6-amine | C₁₁H₁₄N₂ | 174.24 | 2,3,4-Me, 6-NH₂ | 380.1 ± 37.0 | 1.138 ± 0.06 |
| 2,3,3-Trimethyl-6-phenyl-3H-indole | C₁₇H₁₇N | 235.33 | 2,3,3-Me, 6-Ph | N/A | N/A |
| (3S)-3-Me-2,3-dihydro-1H-indol-6-amine | C₉H₁₂N₂ | 148.21 | 3-Me (S-config), 6-NH₂, dihydro | N/A | N/A |
*Hypothetical data inferred from analogs.
Key Research Findings
- Positional Isomerism : The 5-amine isomer (CAS 773-63-7) shows reduced similarity (0.90) to the target 6-amine compound, highlighting the importance of substituent placement in biological activity .
- Lipophilicity vs. Solubility : Phenyl or trifluoromethyl substitutions enhance lipophilicity but may require formulation adjustments to mitigate poor solubility .
- Stereochemical Effects : Chiral centers, as in (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine, can lead to enantiomer-specific interactions, necessitating stereoselective synthesis .
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